Hemodynamic Superiority: Naproxcinod Maintains Placebo-Level Systolic Blood Pressure vs. Naproxen
In a 13-week, randomized, double-blind, parallel-group, multicenter study of 810 patients with hip osteoarthritis, naproxcinod 750 mg twice daily demonstrated a change in systolic blood pressure (SBP) similar to placebo and significantly less than naproxen 500 mg twice daily [1]. This is a key differentiator, as naproxen, the parent compound, is known to increase blood pressure, a risk factor for cardiovascular events.
| Evidence Dimension | Systolic Blood Pressure Change from Baseline to Week 13 |
|---|---|
| Target Compound Data | -0.11 mm Hg difference vs. placebo |
| Comparator Or Baseline | Naproxen 500 mg bid: +2.00 mm Hg difference vs. placebo |
| Quantified Difference | 2.11 mm Hg less increase with naproxcinod |
| Conditions | Patients with hip osteoarthritis; 13-week randomized controlled trial |
Why This Matters
For procurement in cardiovascular safety studies or for use in hypertensive osteoarthritis models, naproxcinod provides a unique tool that does not elevate blood pressure, unlike its parent compound naproxen.
- [1] Baerwald C, Verdecchia P, Duquesroix B, Frayssinet H, Ferreira T. Efficacy, safety, and effects on blood pressure of naproxcinod 750 mg twice daily compared with placebo and naproxen 500 mg twice daily in patients with osteoarthritis of the hip: a randomized, double-blind, parallel-group, multicenter study. Arthritis Rheum. 2010;62(12):3635-3644. View Source
